molecular formula C17H16Cl2N2O2 B3382919 N,N'-bis[(4-chlorophenyl)methyl]propanediamide CAS No. 379254-86-1

N,N'-bis[(4-chlorophenyl)methyl]propanediamide

Cat. No.: B3382919
CAS No.: 379254-86-1
M. Wt: 351.2 g/mol
InChI Key: GGYWOIPZKODLIC-UHFFFAOYSA-N
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Description

N,N'-bis[(4-chlorophenyl)methyl]propanediamide (CAS: 379254-86-1) is a symmetrical bisamide compound characterized by two 4-chlorobenzyl groups attached to the nitrogen atoms of a propanediamide backbone. Its molecular formula is C₁₇H₁₆Cl₂N₂O₂, with a molecular weight of 351.2 g/mol . The compound is a liquid at room temperature and is primarily utilized in research and commercial applications, particularly as a precursor or intermediate in pharmaceutical and materials chemistry . The 4-chlorophenylmethyl substituents contribute to its lipophilic nature, influencing solubility and reactivity in synthetic pathways.

Properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c18-14-5-1-12(2-6-14)10-20-16(22)9-17(23)21-11-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYWOIPZKODLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC(=O)NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243077
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-86-1
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N3-Bis[(4-chlorophenyl)methyl]propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-chlorophenyl)methyl]propanediamide typically involves the reaction of 4-chlorobenzylamine with malonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of N,N’-bis[(4-chlorophenyl)methyl]propanediamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-chlorophenyl)methyl]propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

N,N'-bis[(4-chlorophenyl)methyl]propanediamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Converting to carboxylic acids using agents like potassium permanganate.
  • Reduction : Yielding amines through reactions with lithium aluminum hydride.
  • Substitution Reactions : Engaging with nucleophiles such as hydroxides or amines.

Biology

This compound has been investigated for its biological activities , particularly:

  • Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains, suggesting potential use in treating resistant infections.
  • Anticancer Activity : Studies indicate that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) indicating significant antimicrobial potential.

Anticancer Research

In vitro experiments on cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. Markers of apoptosis, such as cleaved PARP and activated caspases, were noted, supporting its potential as an anticancer agent .

Toxicological Profile

Preliminary toxicological studies suggest low acute toxicity in animal models; however, comprehensive long-term safety assessments are necessary before clinical applications can be considered .

Summary Table of Biological Activities

Activity Type Description Findings
AntimicrobialEffective against resistant bacterial strainsMIC values indicate substantial efficacy
AnticancerInduces apoptosis in cancer cell linesDose-dependent reduction in cell viability
Enzyme InhibitionPotential inhibition of key enzymes involved in signalingModulates cellular responses
Receptor ModulationInfluences physiological processes via receptor bindingAlters apoptosis pathways

Mechanism of Action

The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogues

N,N'-bis(4-chlorophenyl)propanediamide (CAS: 17722-20-2) Structure: Lacks the benzyl linker; 4-chlorophenyl groups are directly bonded to the amide nitrogens. Formula: C₁₅H₁₂Cl₂N₂O₂ (MW: 335.2 g/mol) .

N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS: 36476-40-1) Structure: Dichloro substitution at the 2- and 3-positions of the phenyl rings. Formula: C₁₅H₁₀Cl₄N₂O₂ (MW: 398.1 g/mol) .

Electron-Withdrawing/Donating Group Analogues

N,N'-bis(4-nitrophenyl)propanediamide (CAS: 1900-40-9)

  • Structure : Nitro groups at the para position.
  • Formula : C₁₅H₁₂N₄O₆ (MW: 344.3 g/mol) .
  • Key Difference : Nitro groups enhance electrophilicity, making this compound reactive in nucleophilic substitution reactions. Applications include explosive precursors or redox-active scaffolds .

N,N'-bis[(4-methoxyphenyl)methylideneamino]propanediamide (CAS: 73692-65-6) Structure: Methoxy groups and imine linkages (Schiff base). Formula: C₁₉H₂₀N₄O₄ (MW: 392.4 g/mol) . Impact: Methoxy groups increase electron density, enhancing solubility in polar solvents. The imine moiety allows for metal coordination, useful in catalysis or sensor design .

Backbone and Linker Modifications

N,N'-bis[2-(4-methoxyphenyl)ethyl]propanediamide

  • Structure : Ethyl linkers between the amide and 4-methoxyphenyl groups.
  • Formula : C₂₁H₂₆N₂O₄ (MW: 394.4 g/mol) .
  • Key Difference : Extended alkyl chains improve flexibility and may enhance membrane permeability in biological systems .

N,N'-bis(4-chlorophenyl)-2-(2,4,6-trimethylphenyl)propanediamide Structure: Additional 2,4,6-trimethylphenyl substituent on the propanediamide backbone.

Metal Coordination Analogues

Silver(I) [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate

  • Structure : Dithiaoctanediamide backbone with 4-methoxyphenyl groups and a silver triflate complex.
  • Application : Demonstrates high selectivity for silver ions, relevant in ion-selective sensors or metallodrugs .

Copper(II) [N,N'-bis(2-methoxyethyl)malonamide]nitrate

  • Structure : Malonamide core with methoxyethyl arms.
  • Impact : The methoxyethyl groups enhance solubility in alcohols, facilitating use in solvent extraction or catalysis .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Physical Properties
Target Compound 351.2 4-Chlorobenzyl Liquid; high lipophilicity
N,N'-bis(4-nitrophenyl) 344.3 4-Nitrophenyl Likely solid; reactive nitro groups
N,N'-bis(2,3-dichlorophenyl) 398.1 2,3-Dichlorophenyl Solid; steric hindrance
N,N'-bis[2-(4-methoxyphenyl)ethyl] 394.4 4-Methoxyphenethyl Flexible; polar solubility

Biological Activity

N,N'-bis[(4-chlorophenyl)methyl]propanediamide, a compound with the molecular formula C17H16Cl2N2O2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H16Cl2N2O2
  • Molecular Weight : 351.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to altered cellular responses.
  • Receptor Modulation : By binding to certain receptors, it can influence physiological processes such as apoptosis and microbial growth inhibition .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

  • Activation of Caspases : The compound activates caspases, which are crucial for the execution phase of apoptosis.
  • Disruption of Mitochondrial Membrane Potential : This disruption leads to the release of pro-apoptotic factors from the mitochondria .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.
  • Anticancer Research :
    • In a laboratory setting, this compound was tested on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with significant induction of apoptosis markers such as cleaved PARP and activated caspases.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for further development. Preliminary studies suggest that while the compound exhibits low acute toxicity in animal models, further investigations are necessary to assess long-term effects and safety profiles .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains,
AnticancerInduces apoptosis in cancer cell lines,
ToxicityLow acute toxicity observed ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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